molecular formula C7H10 B14700182 1,3-Cyclopentadiene, 2-ethyl CAS No. 22516-12-7

1,3-Cyclopentadiene, 2-ethyl

Cat. No.: B14700182
CAS No.: 22516-12-7
M. Wt: 94.15 g/mol
InChI Key: CBQAACXHLISDSO-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 2-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the second carbon of the cyclopentadiene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentadiene, 2-ethyl can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of an ethyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic dehydrogenation of ethylcyclopentane. This process uses a metal catalyst, such as platinum or palladium, under high temperatures to remove hydrogen atoms and form the desired cyclopentadiene derivative .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 2-ethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethylcyclopentane. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 2-ethyl involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction forms a six-membered ring by combining a diene (this compound) with a dienophile. The reaction proceeds through a concerted mechanism, where the electrons are redistributed to form new sigma bonds, resulting in the formation of a cyclohexene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclopentadiene, 2-ethyl is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and exploring new chemical transformations .

Properties

CAS No.

22516-12-7

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3

InChI Key

CBQAACXHLISDSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC=C1

Origin of Product

United States

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